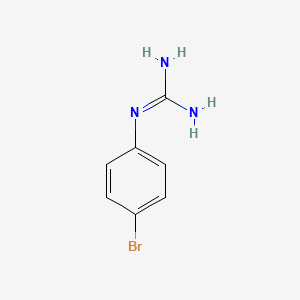

1-(4-Bromophenyl)guanidine

Vue d'ensemble

Description

1-(4-Bromophenyl)guanidine is a chemical compound that is part of the guanidine family. Guanidines are known for their applications in various areas of chemistry due to their unique physical, electronic, and chemical properties. These properties are often influenced by the structure of the guanidine, such as whether it is acyclic or part of a bicyclic system .

Synthesis Analysis

The synthesis of derivatives related to 1-(4-Bromophenyl)guanidine can be achieved through cyclization reactions. For instance, cyclization of 1-aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with α-bromoacetophenone leads to the formation of derivatives of 1,4-diphenyl-1H-imidazole-2-amine . Additionally, a versatile one-pot synthesis method has been developed for the synthesis of 1,3-substituted guanidines from carbamoyl isothiocyanates, which could potentially be adapted for the synthesis of 1-(4-Bromophenyl)guanidine derivatives .

Molecular Structure Analysis

The molecular structure of guanidine derivatives can be elucidated using techniques such as quantum-chemical calculations, NOESY NMR spectroscopy, and X-ray crystallography. These methods help in understanding the reaction mechanisms and the structural features of the synthesized compounds .

Chemical Reactions Analysis

Guanidine derivatives, including those related to 1-(4-Bromophenyl)guanidine, can participate in a variety of chemical reactions. The cyclization reactions mentioned earlier are examples of how guanidine derivatives can be synthesized. The reactivity of these compounds can be influenced by the presence of substituents on the guanidine moiety, which can affect the outcome of the reactions .

Physical and Chemical Properties Analysis

Bicyclic guanidines, which are structurally related to 1-(4-Bromophenyl)guanidine, exhibit distinct physical and chemical properties due to their rigid frameworks. These properties include differences in electronic characteristics and reactivity compared to acyclic guanidines. The physical and chemical properties of these compounds have led to their use in various applications, such as organocatalysis and as ligands in coordination compounds . The synthesis approach using carbamoyl isothiocyanates also highlights the importance of the guanidine group in binding molecular anions, which is a key aspect of their chemical properties .

Applications De Recherche Scientifique

- Organic & Biomolecular Chemistry

- Application : Guanidines serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles . A specific application of guanidines is in the one-pot synthesis of diverse N, N′-disubstituted guanidines .

- Method : This involves a sequential one-pot approach towards N, N′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines . This strategy provides straightforward and efficient access to diverse guanidines through previously unprecedented N-phthaloylguanidines .

- Results : This protocol features a wide substrate scope and mild conditions. It can yield diverse guanidines in yields up to 81% .

-

Biological Applications

- Application : Guanidines have found application in a diversity of biological activities . They are used as DNA minor groove binders, kinase inhibitors and α2-noradrenaline receptors antagonists .

- Method : The preparation of acyclic guanidines involves the reaction of an amine with an activated guanidine precursor followed by the deprotection to yield the corresponding free guanidine . Thiourea derivatives as guanidylating agents have been widely used as guanidine precursors using coupling reagents or metal-catalysed guanidylation .

- Results : Guanidines have shown to be very efficient guanidylating agents, and N, N′, N″-trisubstituted guanidines have also been used to install the guanidine functionality .

-

Pharmaceuticals

- Application : Guanidines play key roles in various biological functions and are a privileged structure in many natural products and pharmaceuticals .

- Method : The traditional synthesis of guanidines involves the use of guanidylating agents .

- Results : Guanidines have been successfully synthesized and used in various pharmaceutical applications .

-

Kinase Inhibitors

-

α2-Noradrenaline Receptors Antagonists

-

Organocatalysis

Safety And Hazards

While specific safety and hazard information for 1-(4-Bromophenyl)guanidine was not found in the search results, guanidine hydrochloride, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute inhalation toxicity for dusts and mists, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity with the central nervous system being the target organ .

Orientations Futures

The pursuit of new therapeutic alternatives is warranted . Studies aim to design, synthesize, and evaluate the leishmanicidal activity of antimicrobial peptides functionalized with guanidine compounds, including 1-(4-Bromophenyl)guanidine, and identify those with enhanced potency and selectivity against the parasite .

Propriétés

IUPAC Name |

2-(4-bromophenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEXKKNNOIRYGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497444 | |

| Record name | N''-(4-Bromophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)guanidine | |

CAS RN |

67453-81-0 | |

| Record name | N''-(4-Bromophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1281287.png)

![2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde](/img/structure/B1281305.png)

![Thieno[2,3-b]pyridin-4-ol](/img/structure/B1281308.png)

![1'-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1281312.png)